molecular formula C14H12N4O4 B2897807 methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 338394-65-3

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2897807
CAS No.: 338394-65-3
M. Wt: 300.274
InChI Key: JZIWHYPNRDJGJO-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 2-cyanophenyl substituent at the N1 position and a 2-methoxy-2-oxoethyl group at the C5 position. The triazole core is functionalized with a methyl carboxylate group at C2.

Properties

IUPAC Name

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-12(19)7-11-13(14(20)22-2)16-17-18(11)10-6-4-3-5-9(10)8-15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIWHYPNRDJGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=NN1C2=CC=CC=C2C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 4267564) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4}, with a molecular weight of 300.27 g/mol. The structure features a triazole ring, a cyanophenyl group, and a methoxy-oxoethyl side chain, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. This compound has been evaluated for its potential in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.1Thymidylate synthase inhibition
Compound BHCT-116 (Colon)2.6Apoptosis induction
Compound CHepG2 (Liver)1.4Cell cycle arrest
Methyl TriazoleVariousTBDTBD

In a study conducted by researchers, it was noted that triazole derivatives showed promising results against various cancer cell lines through mechanisms such as thymidylate synthase inhibition , leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazole derivatives are known to exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Methyl TriazoleTBDTBD

In vitro studies have shown that certain triazole compounds effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the National Cancer Institute database, several triazole derivatives were tested against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values ranging from 1.0 to 5.0 µM across different cell lines .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using disc diffusion methods on various bacterial strains. The methyl triazole derivative demonstrated notable inhibition zones against both E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Scientific Research Applications

The applications of methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate are not explicitly detailed in the provided search results. However, the search results provide information about triazoles and related compounds, which can be helpful in understanding the potential applications of this specific triazole derivative.

General Information
this compound is a specialty chemical supplied by Parchem . It has a CAS number of 937599-53-6 and a molecular formula of C14H12N4O4 . Synonyms include 338394-65-3, AKOS005084501, methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate, and 2D-043 .

Triazoles and their Applications
Triazoles, in general, are a significant platform in medicinal chemistry and chemical biology and play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . They have a plethora of structural modification opportunities for generating novel therapeutically potential agents . Many drugs are available on the market, and the synthesis of newer triazoles is a continuous process for uncovering unexplored and advanced pharmacological implications .

Bioactive molecules with a 1,2,3-triazole core nucleus have antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities . For instance, the 1,2,3-triazole-containing agent carboxyamidotriazole (CAI) can synergize with sorafenib to combat NSCLC by inhibiting NANOG and aggravating apoptosis .

Some specific applications and related information:

  • Anticancer Activity : Some triazole derivatives have shown slight anticancer activity, with one demonstrating moderate activity against melanoma, colon, and breast cancer .
  • Antimicrobial and Anti-inflammatory Activities : Fused triazolo-trizines have exhibited excellent antimicrobial and anti-inflammatory activities compared to commercial antibiotics .
  • Anti-HIV-1 Activity : Certain 5-substituted amido-, (methylamido)-, and (dimethylamido)-1,2,3-triazole derivatives of TSAO have shown potent anti-HIV-1 activity .

Synthesis of Triazole Derivatives
Various methods exist for synthesizing triazole derivatives. Base-catalyzed cyclization of acyl thiosemicarbazide can provide access to 3-aryl-5-mercapto-1,2,4-triazoles, which have shown in vitro anticarcinogenic susceptibility against breast cancer cell lines . Additionally, metal-free OrgACC reactions promoted by DBU in DMSO are suitable for preparing functionally rich vinyl-/alkyl-/aryl-containing 1,2,3-triazoles under ambient conditions .

Table of Triazole Applications

ApplicationDescription
Anticancer Triazole derivatives have demonstrated anticancer activity against melanoma, colon, and breast cancer . 1,2,3-triazole derivatives are useful scaffolds for developing novel anti–lung cancer agents with low toxicity and high efficacy .
Antimicrobial Fused triazolo-trizines have exhibited antimicrobial activities .
Anti-inflammatory Fused triazolo-trizines have demonstrated anti-inflammatory activities .
Anti-HIV-1 Certain 5-substituted amido-, (methylamido)-, and (dimethylamido)-1,2,3-triazole derivatives of TSAO have shown potent anti-HIV-1 activity .
Medicinal Chemistry/Biology Triazoles play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . They are a significant platform in these fields, offering opportunities for structural modification to create novel therapeutic agents .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s key structural differentiator is the 2-cyanophenyl group, which contrasts with substituents in analogues such as:

Compound Name Substituent at N1 Substituent at C5 Notable Features Reference ID
Methyl 1-(4-methoxyphenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 4-Methoxyphenyl 2-Methoxy-2-oxoethyl Electron-donating methoxy group enhances solubility; discontinued commercial availability .
Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl 2-Methoxy-2-oxoethyl Electron-withdrawing chloro group increases stability; CAS 114462-77-0 .
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Phenyl N-Phenyl-tert-butoxycarbonyl-amino Bulky tert-butoxycarbonyl (Boc) group impacts steric hindrance and reactivity .
Methyl 1-β-D-ribofuranosyl-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate β-D-Ribofuranosyl (sugar) 2-Methoxy-2-oxoethyl Sugar moiety enables potential nucleoside analogue applications; CAS 135997-85-2 .
Methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate 3-Aminophenyl - Amino group enhances hydrogen-bonding capacity; purity 95% .

Key Observations :

  • Substituents like the β-D-ribofuranosyl group () expand applications into antiviral or anticancer drug design, whereas the 2-cyanophenyl variant may favor kinase inhibition due to its planar aromatic system .

Physical and Chemical Properties

While direct data for the target compound are unavailable, analogues provide benchmarks:

Compound Name Melting Point (°C) Purity Synthetic Method Reference ID
Methyl 1-phenyl-5-(N-phenyl-Boc-amino)-1H-1,2,3-triazole-4-carboxylate 123–126 >95% Ru-catalyzed azide-alkyne cycloaddition .
Methyl 1-benzyl-5-(N-phenyl-Boc-amino)-1H-1,2,3-triazole-4-carboxylate 113–115 >95% Column chromatography purification .
Methyl 1-(4-methoxyphenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate - 95%+ Discontinued commercial product .

Inferences for the Target Compound :

  • Purity levels for commercial analogues (e.g., 95%+) suggest stringent synthesis protocols, which may apply to the target compound .

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